molecular formula C10H10O3 B1594425 4-Propanoylbenzoic acid CAS No. 4219-55-0

4-Propanoylbenzoic acid

Cat. No. B1594425
CAS RN: 4219-55-0
M. Wt: 178.18 g/mol
InChI Key: MQZBJHMHKZVYHB-UHFFFAOYSA-N
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Description

4-Propanoylbenzoic acid (4-PBA) is an organic compound that is found in nature, but is also synthesized in the laboratory. It is a monocarboxylic acid, which is a type of organic acid that is composed of one carboxylic acid group. 4-PBA is a white solid at room temperature and is soluble in water and organic solvents. It has a melting point of 126-128°C and a boiling point of 217-219°C. 4-PBA is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, food additives, and agricultural chemicals.

Scientific Research Applications

Application in Biosensors

  • Summary of the Application : 4-Propanoylbenzoic acid has been used in the development of electrochemically functionalized platforms for the immobilization of biomolecules . These platforms have potential applications in bioanalytical analysis, which requires rapid and simultaneous detection of different types of analytes present in various matrices (e.g., biological fluids, foods, and environmental samples) .
  • Methods of Application or Experimental Procedures : The electropolymerization of 4-aminobenzoic acid (4-ABA), a derivative of 4-Propanoylbenzoic acid, was carried out on graphite electrodes (GEs) in perchloric acid solutions using cyclic voltammetry (CV) and chronoamperometry (CA) techniques . The modified GEs were characterized in HClO4 solutions in the presence and absence of the ferricyanide/ferrocyanide redox couple using the CV and electrochemical impedance spectroscopy techniques .
  • Results or Outcomes : The poly (4-ABA) platforms were investigated for the immobilization and direct detection of purine bases (adenine and guanine), where higher values of the anodic peak current (Ip,a) were observed for the transducers electroformed using CV . The platforms were also evaluated for immobilization of the DD K peptide, with the antibacterial activity and biological recognition being verified using the complementary (phospholipid 1-palmitoyl-2-oleoyl phosphatidylcholine—POPC) and noncomplementary (phospholipid POPC + cholesterol) targets .

Application in Phytochemistry

  • Summary of the Application : 4-Propanoylbenzoic acid is a type of simple phenolic acid, which are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . These compounds can be classified as hydroxybenzoic (gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) and hydroxycinnamic acids (p-coumaric, caffeic, ferulic, and sinapic acids) and present high commercial value .
  • Methods of Application or Experimental Procedures : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
  • Results or Outcomes : The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries and provide future perspectives and guidance for the exploration of simple phenolic acids from plants and fruit sources .

Application in Traditional Chinese Medicine

  • Summary of the Application : Recent research on traditional Chinese medicine (TCM) saponin pharmacokinetics has revealed transformative breakthroughs and challenges . The clinical application of saponins is limited by their low bioavailability and short half-life, resulting in fluctuating plasma concentrations .
  • Methods of Application or Experimental Procedures : Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability . Optimizing drug combinations, such as ginsenosides with aspirin, shows therapeutic potential .
  • Results or Outcomes : The future of saponin research and application in drug development and personalized medicine is bright, with the potential to significantly impact healthcare .

Application in Materials Research

  • Summary of the Application : Benzoic acid derivatives, including 4-Propanoylbenzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
  • Methods of Application or Experimental Procedures : The study of these compounds involves the use of Raman spectroscopic studies and density functional theory (DFT) calculations . These techniques are used to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .
  • Results or Outcomes : The research provides insights into the physical and chemical properties of substituted benzoic acid systems . It also helps in understanding several inter- and even intra-molecular interactions .

Application in Thermophysical Property Data

  • Summary of the Application : The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 4-Propanoylbenzoic acid . These data are generated through dynamic data analysis .
  • Methods of Application or Experimental Procedures : The data were generated using the NIST ThermoData Engine software package . This software package is used for dynamic data analysis .
  • Results or Outcomes : The data provided includes information on properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, critical density, and enthalpy of phase transition .

properties

IUPAC Name

4-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZBJHMHKZVYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195007
Record name p-Propionylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylbenzoic acid

CAS RN

4219-55-0
Record name p-Propionylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Propionylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyanopropiophenone (4.67 g, 29.3 mmol) was refluxed with 2N NaOH (90 mL, 180 mmol) and dioxane (90 mL) at 95° C. overnight. The mixture was diluted with water (150 mL), washed with ether (75 mL), acidified to pH 2 with concentrated HCl, and extracted with ether (3×75 mL). The organic phase was washed with saturated aqueous NaCl (3×75 mL), dried, and concentrated to give a yellow solid (5.12 g, 98%).
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M El Safadi - 2021 - opus.lib.uts.edu.au
In this thesis, a series of four new metal chelating compounds (MS1-4) based on the cyclen macrocycle that bear pendant arms to modify the molecules’ properties are evaluated as …
Number of citations: 0 opus.lib.uts.edu.au

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